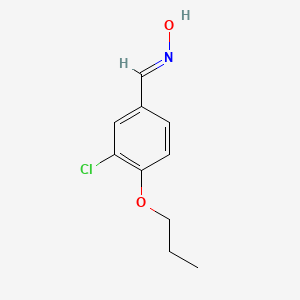

3-chloro-4-propoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction :

- While specific information on 3-chloro-4-propoxybenzaldehyde oxime is limited, related research on benzaldehyde oximes, such as synthesis, molecular structure, and chemical properties, offers valuable insights.

Synthesis Analysis :

- The synthesis of benzaldehyde oximes generally involves the reaction of corresponding benzaldehydes with hydroxylamine. For instance, the synthesis of 3-amino-5-nitrobenzaldehyde oxime involves the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess (NH2OH)2·H2SO4 (Epishina, Ovchinnikov, & Makhova, 1997).

Molecular Structure Analysis :

- Research on methoxybenzaldehyde oximes highlights diverse conformations and hydrogen-bonding patterns. For example, different arrangements of methoxy groups and oxime units lead to various molecular conformations (Gomes et al., 2018).

- Studies involving quantum chemical calculations of nitrobenzaldehyde oximes provide insights into molecular geometry and electronic properties, such as vibrational frequencies and molecular electrostatic potentials (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties :

- Benzaldehyde oximes exhibit various chemical reactions due to their functional groups. For example, selective ortho-bromination of benzaldoximes showcases specific chemical transformations (Dubost et al., 2011).

Physical Properties Analysis :

- The physical properties of benzaldehyde oximes, such as melting points and solubility, are influenced by their molecular structure and intermolecular forces. Studies on chlorinated benzaldehydes provide insights into their chromatographic behavior, which is indicative of physical properties (Korhonen & Knuutinen, 1984).

Chemical Properties Analysis :

- Benzaldehyde oximes exhibit distinct chemical behaviors due to their functional groups. For instance, the conversion of hydroxybenzaldehydes into oxyanions leads to significant spectral and structural changes, demonstrating the reactive nature of these compounds (Stamboliyska, Velcheva, & Binev, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Epishina, Ovchinnikov, and Makhova (1997) demonstrated the synthesis of 3-amino-5-nitrobenzaldehyde oxime and its conversion into novel compounds, showcasing the role of oximes in the development of new chemical entities (Epishina, Ovchinnikov, & Makhova, 1997).

Medical Imaging Applications : In a study by Glaser et al. (2008), oxime chemistry was applied to develop novel prosthetic groups for (18)F-labeling of peptides, crucial for positron emission tomography (PET) imaging, indicating its importance in medical diagnostics (Glaser et al., 2008).

Electrochemistry and Biosensing : Pariente, Lorenzo, and Abruña (1994, 1996) explored the electrocatalysis of NADH oxidation using electropolymerized films of dihydroxybenzaldehydes, highlighting the potential of oximes in creating biosensors and electrochemical applications (Pariente, Lorenzo, & Abruña, 1994) (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Polymer Functionalization : Ledin, Kolishetti, and Boons (2013) reported the synthesis of oxime-bearing copolymers for post-functionalization, indicating the utility of oximes in polymer chemistry for creating multifunctional materials (Ledin, Kolishetti, & Boons, 2013).

Environmental Bioremediation : Fox, Borneman, Wackett, and Lipscomb (1990) studied the oxidation of chlorinated alkenes by methane monooxygenase, revealing the environmental applications of oximes in bioremediation processes (Fox, Borneman, Wackett, & Lipscomb, 1990).

Wirkmechanismus

Oxime esters, including 3-chloro-4-propoxybenzaldehyde oxime, act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h3-4,6-7,13H,2,5H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZFWRZRNLXUPA-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)